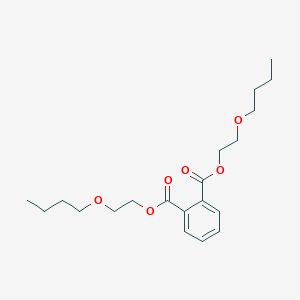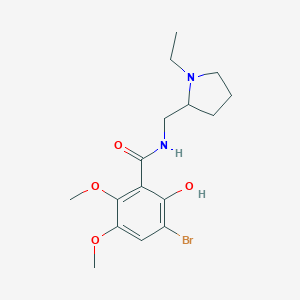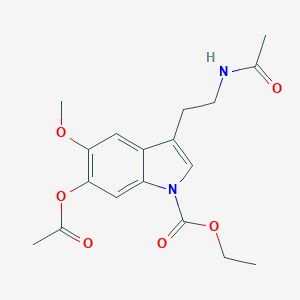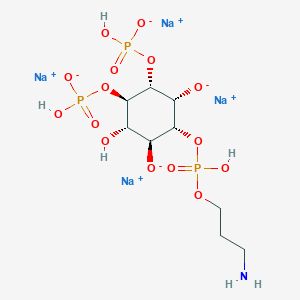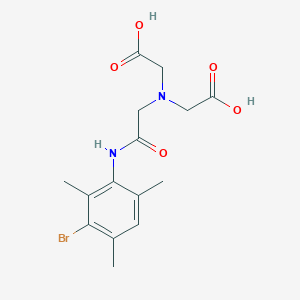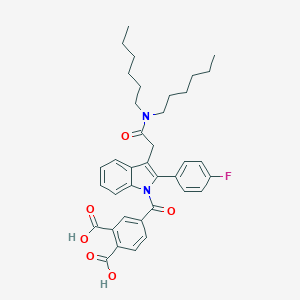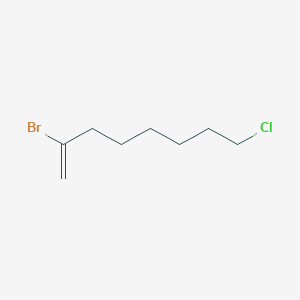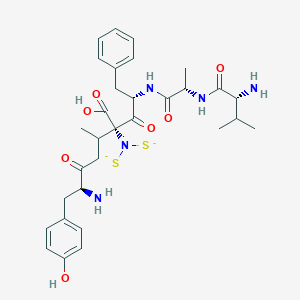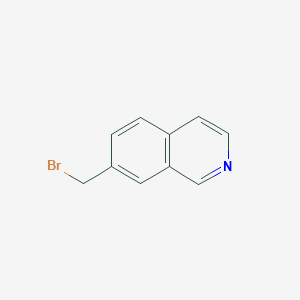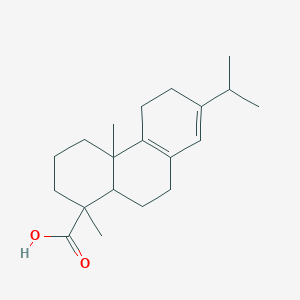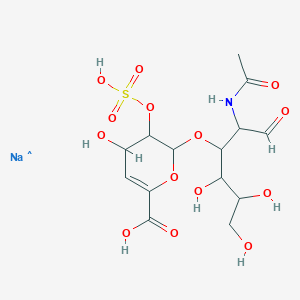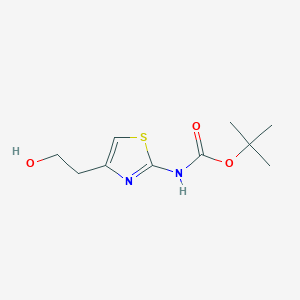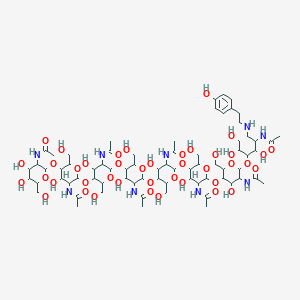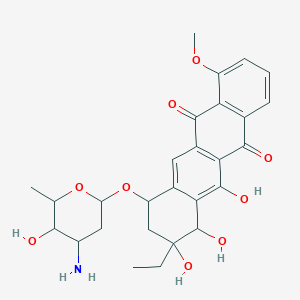
4-O-Methyl-6-deoxyoxaunomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Methyl-6-deoxyoxaunomycin is a natural product derived from the fermentation of Streptomyces species. This compound has attracted attention due to its potential as an antitumor agent.
Mecanismo De Acción
The mechanism of action of 4-O-Methyl-6-deoxyoxaunomycin involves its binding to DNA. It intercalates into the DNA helix and inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, cell death.
Efectos Bioquímicos Y Fisiológicos
In addition to its antitumor activity, 4-O-Methyl-6-deoxyoxaunomycin has been found to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-O-Methyl-6-deoxyoxaunomycin in lab experiments is its specificity towards cancer cells. It has been found to be less toxic to normal cells compared to other chemotherapeutic agents. However, its low yield and complex synthesis make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 4-O-Methyl-6-deoxyoxaunomycin. One area of research is the development of analogs of the compound with improved potency and selectivity towards cancer cells. Another area of research is the investigation of the mechanism of action of the compound in more detail. Additionally, the potential of 4-O-Methyl-6-deoxyoxaunomycin as a therapeutic agent for other diseases, such as viral infections, can also be explored.
Métodos De Síntesis
The synthesis of 4-O-Methyl-6-deoxyoxaunomycin involves the isolation of the compound from the fermentation broth of Streptomyces species. The compound is then purified using various chromatographic techniques. The yield of the compound is low, which makes its synthesis challenging.
Aplicaciones Científicas De Investigación
4-O-Methyl-6-deoxyoxaunomycin has been extensively studied for its potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Propiedades
Número CAS |
146565-64-2 |
|---|---|
Nombre del producto |
4-O-Methyl-6-deoxyoxaunomycin |
Fórmula molecular |
C27H31NO9 |
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO9/c1-4-27(34)10-17(37-18-9-15(28)22(29)11(2)36-18)13-8-14-20(25(32)21(13)26(27)33)23(30)12-6-5-7-16(35-3)19(12)24(14)31/h5-8,11,15,17-18,22,26,29,32-34H,4,9-10,28H2,1-3H3 |
Clave InChI |
XRXASJCRJLAEDX-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N)O |
SMILES canónico |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N)O |
Sinónimos |
4-O-methyl-6-deoxyoxaunomycin 7-O-daunosaminyl-alpha-citromycinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)
